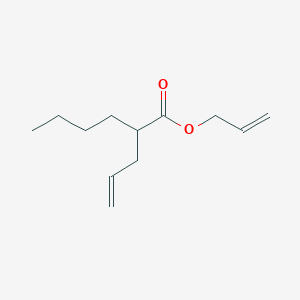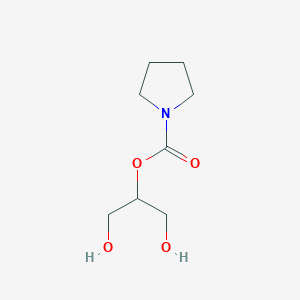
1,3-Dihydroxypropan-2-yl pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dihydroxypropan-2-yl pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C8H15NO4 and a molecular weight of 189.209 g/mol . This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and is known for its versatility in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dihydroxypropan-2-yl pyrrolidine-1-carboxylate typically involves the construction of the pyrrolidine ring from various cyclic or acyclic precursors. One common method is the cyclocondensation of dicarboxylic acids with appropriately substituted amines . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the pyrrolidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dihydroxypropan-2-yl pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
1,3-Dihydroxypropan-2-yl pyrrolidine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various bioactive molecules and pharmaceuticals.
Biology: It serves as a tool for studying enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications in the treatment of diseases such as epilepsy and cancer.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1,3-dihydroxypropan-2-yl pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 1,3-dihydroxypropan-2-yl pyrrolidine-1-carboxylate include:
Pyrrolizines: These compounds feature a fused pyrrolidine ring and have diverse biological activities.
Pyrrolidine-2-one: This compound has a similar structure but with a carbonyl group at the 2-position.
Pyrrolidine-2,5-diones: These compounds have two carbonyl groups at the 2 and 5 positions and are used in the treatment of epilepsy.
Uniqueness
This compound is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its versatility in various chemical reactions and applications makes it a valuable compound in scientific research and industry .
Eigenschaften
CAS-Nummer |
105924-70-7 |
|---|---|
Molekularformel |
C8H15NO4 |
Molekulargewicht |
189.21 g/mol |
IUPAC-Name |
1,3-dihydroxypropan-2-yl pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C8H15NO4/c10-5-7(6-11)13-8(12)9-3-1-2-4-9/h7,10-11H,1-6H2 |
InChI-Schlüssel |
WTZYXDHYRVZVJV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C(=O)OC(CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


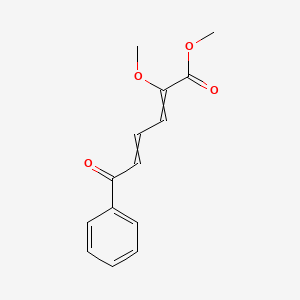
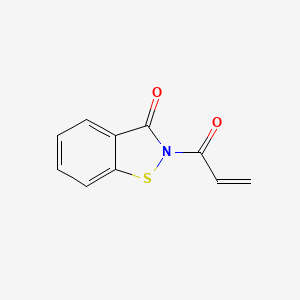
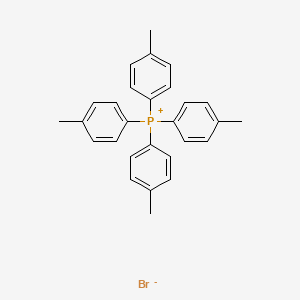
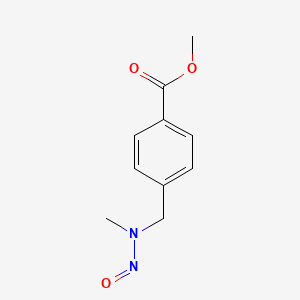
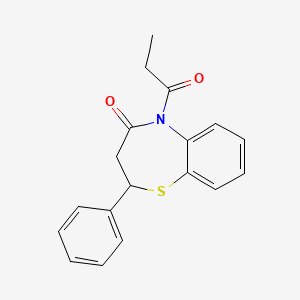
![1H-Pyrrolo[2,3-b]pyridine-3,6-dicarboxylic acid](/img/structure/B14339705.png)
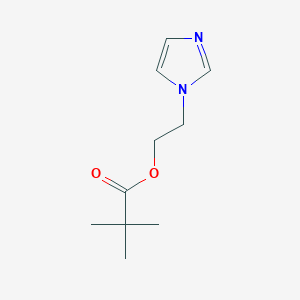
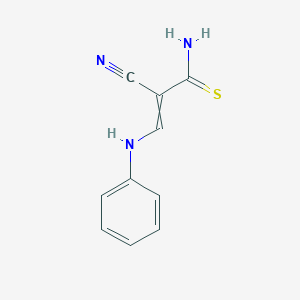

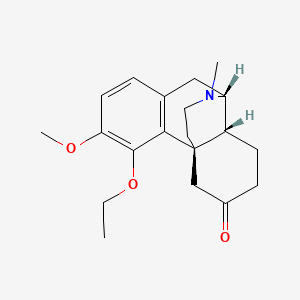
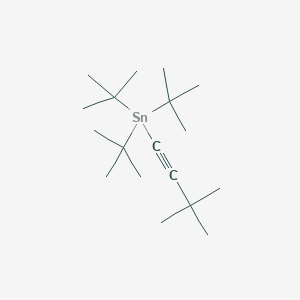
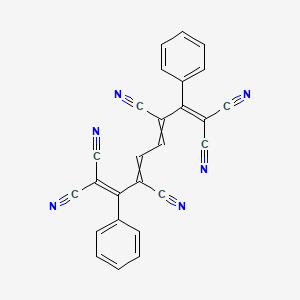
![N-{4-Bromo-2-[dimethoxy(phenyl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B14339764.png)
